4-phenyl-11-thiophen-2-yl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one
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Overview
Description
2-phenyl-7-(2-thienyl)-9-(trifluoromethyl)-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a thienyl group, and a pyrido-thieno-pyrimidinone core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-7-(2-thienyl)-9-(trifluoromethyl)-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a thienyl-substituted pyrimidine intermediate, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step often involves cyclization to form the dihydropyrido-thieno-pyrimidinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-7-(2-thienyl)-9-(trifluoromethyl)-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
2-phenyl-7-(2-thienyl)-9-(trifluoromethyl)-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.
Medicine: Its unique structure and potential pharmacological properties make it a promising lead compound for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.
Industry: The compound can be used in the development of new materials, such as polymers with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-phenyl-7-(2-thienyl)-9-(trifluoromethyl)-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. The thienyl and pyrido-thieno-pyrimidinone moieties can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target protein, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-7-(2-thienyl)-9-(trifluoromethyl)-2,3-dihydropyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4(1H)-one: The parent compound.
3-(4-phenyl-2-thienyl)-N-(2-(trifluoromethyl)phenyl)-2-propenamide: A structurally similar compound with a different core structure.
4-(trifluoromethoxy)phenylboronic acid: Another trifluoromethylated compound with different functional groups.
Uniqueness
The uniqueness of 2-phenyl-7-(2-thienyl)-9-(trifluoromethyl)-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one lies in its combination of a trifluoromethyl group, a thienyl group, and a pyrido-thieno-pyrimidinone core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C20H12F3N3OS2 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
4-phenyl-11-thiophen-2-yl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one |
InChI |
InChI=1S/C20H12F3N3OS2/c21-20(22,23)11-9-12(13-7-4-8-28-13)24-19-14(11)15-16(29-19)18(27)26-17(25-15)10-5-2-1-3-6-10/h1-9,17,25H,(H,26,27) |
InChI Key |
OGKSHIRFSHCNRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2NC3=C(C(=O)N2)SC4=C3C(=CC(=N4)C5=CC=CS5)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C2NC3=C(C(=O)N2)SC4=C3C(=CC(=N4)C5=CC=CS5)C(F)(F)F |
Origin of Product |
United States |
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